molecular formula C8H14O2S B13894087 9-Thiabicyclo[3.3.1]nonane-2,6-diol CAS No. 22333-35-3

9-Thiabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B13894087
CAS No.: 22333-35-3
M. Wt: 174.26 g/mol
InChI Key: YWPNTOFLNJJRGE-UHFFFAOYSA-N
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Description

9-Thiabicyclo[3.3.1]nonane-2,6-diol (CAS: 22333-35-3) is a bicyclic compound featuring a sulfur atom (thia group) at the 9-position and hydroxyl groups at the 2- and 6-positions. Its synthesis involves hydrolysis of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane (1) using aqueous sodium carbonate, yielding 87–93% of the diol (2) as a white solid . The stereochemistry (endo,endo) was confirmed via IR and NMR studies, with sulfur participating in neighboring group effects during hydrolysis . This diol serves as a precursor to 9-thiabicyclo[3.3.1]nonane-2,6-dione (3), a versatile intermediate for heterocycle synthesis .

Properties

CAS No.

22333-35-3

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

9-thiabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2

InChI Key

YWPNTOFLNJJRGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(C1O)S2)O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-diol typically involves the following steps:

Chemical Reactions Analysis

9-Thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom-Substituted Bicyclo[3.3.1]nonane Derivatives

9-Oxabicyclo[3.3.1]nonane-2,6-diol
  • Structure : Replaces sulfur with oxygen at the 9-position (CAS: 545401-75-0; molecular formula: C₈H₁₄O₃) .
  • Synthesis: Not explicitly detailed in evidence, but likely involves analogous routes using oxygen-containing precursors.
  • Properties : Exhibits distinct hydrogen-bonding networks compared to the thia analog. The diol forms a chiral 3D hydrogen-bonded network (utg topology), while the dione derivative adopts a qtz-net structure .
  • Applications: Potential in drug discovery due to stereochemical diversity and hydrogen-bonding capabilities .
9-Selenabicyclo[3.3.1]nonane Derivatives
  • Structure: Selenium replaces sulfur (e.g., 2,6-di(benzylsulfanyl)-9-selenabicyclo[3.3.1]nonane) .
  • Synthesis: Derived from 9-selenabicyclo[3.3.1]nonane-2,6-dithiolate anion via transannular addition with isothiouronium salts .
  • Properties : Selenium’s larger atomic radius and polarizability may enhance reactivity in redox reactions compared to sulfur analogs.

Functional Group Variations

Bicyclo[3.3.1]nonane-2,6-diol Diacetate
  • Structure : Acetylated hydroxyl groups at 2- and 6-positions.
  • Biotransformation: Stereoselective hydrolysis by vegetables (e.g., carrot, parsnip) yields monoacetates with optical purities up to 44.1% .
  • Applications : Demonstrates plant-based biocatalysts’ utility in organic synthesis under mild conditions .
9-Thiabicyclo[3.3.1]nonane-2,6-dione
  • Synthesis : Oxidation of diol (2) via Swern oxidation (oxalyl chloride/DMSO) yields 88–92% of the dione (3), avoiding chromium-based methods’ technical challenges .
  • Applications : Key intermediate for synthesizing 2-thiaadamantane, thiacyclohexane, and other heterocycles .
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione
  • Limitations : Violates Lipinski’s rule but shows corneal permeability, suggesting topical applications .
2-Thiaadamantane (CAS: 281-25-4)
  • Structure : Adamantane analog with sulfur substitution.
  • Synthesis: Derived from 9-thiabicyclo[3.3.1]nonane-2,6-dione via further functionalization .

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